molecular formula C11H7NOS B8534000 4-(4-Hydroxyphenyl)thiophene-3-carbonitrile

4-(4-Hydroxyphenyl)thiophene-3-carbonitrile

Cat. No. B8534000
M. Wt: 201.25 g/mol
InChI Key: PFMGELZIALZDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232273B2

Procedure details

Compound 51A was prepared in a similar manner to the synthesis of compound 34D by substituting compound 34C and 4-(hydroxymethyl)phenylboronic acid with 4-bromothiophene-3-carbonitrile and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, respectively: 1H NMR (DMSO-d6): δ 9.68 (s, 1H), 8.62 (d, J=3.38 Hz, 1H), 7.73 (d, J=3.07 Hz, 1H), 7.44 (d, J=8.59 Hz, 2H), 6.86 (d, J=8.59 Hz, 2H). MS (ESI(+)): m/z 200 (M−H).
Name
compound 34D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1N(COCC[Si](C)(C)C)C(C1C=CC=C2C=1CN(C1SC(C3C=CC(CO)=CC=3)=C(C(OCC)=O)N=1)CC2)=O.OCC1C=CC(B(O)O)=CC=1.Br[C:61]1[C:62]([C:66]#[N:67])=[CH:63][S:64][CH:65]=1.CC1(C)C(C)(C)OB([C:76]2[CH:81]=[CH:80][C:79]([OH:82])=[CH:78][CH:77]=2)O1>>[OH:82][C:79]1[CH:80]=[CH:81][C:76]([C:61]2[C:62]([C:66]#[N:67])=[CH:63][S:64][CH:65]=2)=[CH:77][CH:78]=1

Inputs

Step One
Name
compound 34D
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N(C(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OCC)C2=CC=C(C=C2)CO)COCC[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CSC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1C(=CSC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.